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Benzeneethanamine,4-(2-phenylethenyl)-

Cat. No.: B14094387
M. Wt: 223.31 g/mol
InChI Key: BKOIAMMXTBGSGT-SREVYHEPSA-N
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Description

Contextualization within Amine and Styrene (B11656) Chemical Space

Amines are a fundamental class of organic compounds characterized by the presence of a nitrogen atom, and they are classified as primary, secondary, or tertiary based on the number of alkyl or aryl groups attached to the nitrogen. nih.govwiley-vch.dersc.orgacs.org Benzeneethanamine, 4-(2-phenylethenyl)- is a primary amine, a feature that makes it a versatile building block in organic synthesis. The amino group can act as a nucleophile, a base, and a directing group in various chemical reactions, allowing for a wide range of chemical modifications.

The combination of the polar, reactive amine group with the nonpolar, photoactive stilbene (B7821643) unit in Benzeneethanamine, 4-(2-phenylethenyl)- results in a molecule with a unique blend of properties. This duality makes it an interesting candidate for studies in areas such as molecular electronics, where the stilbene's conductive properties could be modulated by the amine group, and in medicinal chemistry, where the phenethylamine's biological activity could be fine-tuned by the stilbene's structural characteristics.

Historical Perspective on Related Chemical Scaffolds in Organic Synthesis

The history of organic synthesis is rich with the development of methods to create complex molecules from simpler starting materials. The two core scaffolds of Benzeneethanamine, 4-(2-phenylethenyl)-, phenethylamine (B48288) and stilbene, have been central to this history.

Phenethylamine and its derivatives have been known for over a century, with many, such as mescaline and dopamine, being identified as naturally occurring alkaloids with potent biological effects. The synthesis of substituted phenethylamines has long been a goal for medicinal chemists seeking to develop new drugs. acs.orgresearchgate.netnih.govwikipedia.orgacs.org Early synthetic methods often involved the reduction of nitrostyrenes or the Gabriel synthesis, but these methods were often limited in their scope and efficiency.

The synthesis of stilbenes has also been a long-standing challenge in organic chemistry. Early methods, such as the Perkin reaction, were often harsh and produced low yields. The development of the Wittig reaction in the 1950s provided a much more versatile and reliable method for creating carbon-carbon double bonds, and it quickly became a standard tool for stilbene synthesis. nih.govyoutube.comtamu.edu In more recent decades, the advent of palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, has revolutionized stilbene synthesis, allowing for the creation of a vast array of substituted stilbenes with high efficiency and stereoselectivity. nih.govnih.govnih.govwikipedia.orgorgsyn.orgnih.govresearchgate.netwikipedia.org

The development of these powerful synthetic tools has made it possible to create complex molecules like Benzeneethanamine, 4-(2-phenylethenyl)- with a high degree of control over their structure and properties. This has opened the door to the systematic exploration of the chemical space around this and other hybrid molecules, paving the way for the discovery of new compounds with exciting potential applications.

Current Research Landscape and Significance of Phenethylamine and Stilbene Structural Motifs

The phenethylamine and stilbene structural motifs continue to be of great interest to researchers in a variety of fields. Phenethylamines are a cornerstone of medicinal chemistry, with many drugs on the market today containing this core structure. researchgate.netnih.govwikipedia.org Research in this area is focused on the development of new phenethylamine derivatives with improved selectivity for their biological targets and reduced side effects. The study of naturally occurring phenethylamines also continues to be an active area of research, with new compounds with interesting biological activities being discovered on a regular basis.

Stilbenes are also a hot topic in current research, largely due to the discovery of the potent biological activities of resveratrol (B1683913), a naturally occurring stilbene found in grapes and other plants. nih.govresearchgate.netnih.gov Resveratrol has been shown to have antioxidant, anti-inflammatory, and anticancer properties, and it is currently being investigated as a potential treatment for a variety of diseases. nih.govresearchgate.netnih.govtandfonline.comfrontiersin.org This has spurred a great deal of interest in the synthesis and biological evaluation of other stilbene derivatives, with the goal of developing new drugs with improved efficacy and bioavailability. nih.govfrontiersin.org

The combination of the phenethylamine and stilbene motifs in a single molecule, as in Benzeneethanamine, 4-(2-phenylethenyl)-, is a particularly exciting area of research. These hybrid molecules have the potential to exhibit a unique combination of the biological activities of their parent scaffolds, and they may also have novel properties that are not seen in either of the individual components. For example, the stilbene moiety could be used to deliver the phenethylamine to a specific biological target, or the phenethylamine could be used to modulate the photoisomerization of the stilbene. The possibilities are vast, and the study of these hybrid molecules is still in its early stages.

Overview of Advanced Methodologies in Chemical Synthesis and Characterization Relevant to Benzeneethanamine, 4-(2-phenylethenyl)-

The synthesis and characterization of complex organic molecules like Benzeneethanamine, 4-(2-phenylethenyl)- requires a sophisticated toolkit of modern chemical techniques.

Synthesis:

The synthesis of Benzeneethanamine, 4-(2-phenylethenyl)- would likely involve a multi-step process, drawing on the rich history of synthetic methods for both phenethylamines and stilbenes. One plausible approach would be to first synthesize a protected version of 4-aminophenethylamine, and then to use a palladium-catalyzed cross-coupling reaction, such as the Heck or Suzuki reaction, to attach the styryl group. nih.govrsc.orgnih.govwikipedia.org Alternatively, a Wittig reaction could be used to form the stilbene double bond, followed by a reduction of a nitrile or nitro group to form the phenethylamine moiety. nih.govyoutube.comtamu.eduacs.org

Reaction NameDescriptionRelevance to Synthesis
Wittig Reaction A reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to create a C=C double bond.Can be used to form the stilbene double bond. nih.govyoutube.comtamu.eduacs.org
Heck Reaction A palladium-catalyzed cross-coupling of an unsaturated halide with an alkene.Can be used to couple a substituted styrene with an aryl halide. nih.govrsc.orgwikipedia.orgnih.gov
Suzuki Reaction A palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.A versatile method for creating C-C bonds, including those in stilbenes. nih.govresearchgate.netwikipedia.org
Reductive Amination The conversion of a carbonyl group to an amine via an imine intermediate.A common method for synthesizing phenethylamines.

Characterization:

Once synthesized, the structure and purity of Benzeneethanamine, 4-(2-phenylethenyl)- would need to be confirmed using a variety of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would be essential for determining the connectivity of the atoms in the molecule, as well as the stereochemistry of the stilbene double bond. researchgate.netrsc.orgsemanticscholar.orgjchps.com Mass spectrometry would be used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, which can be used to further confirm its structure. mdpi.comresearchgate.netbohrium.comresearchgate.net Infrared (IR) spectroscopy would be used to identify the functional groups present in the molecule, such as the amine and the aromatic rings. nih.gov

TechniqueInformation Provided
NMR Spectroscopy Detailed information about the carbon-hydrogen framework and stereochemistry. researchgate.netrsc.orgsemanticscholar.orgjchps.com
Mass Spectrometry Molecular weight and fragmentation patterns. mdpi.comresearchgate.netbohrium.comresearchgate.net
IR Spectroscopy Identification of functional groups. nih.gov
X-ray Crystallography Precise 3D structure of the molecule in the solid state. researchgate.net

In addition to these experimental techniques, computational chemistry is playing an increasingly important role in the study of organic molecules. jstar-research.comaalto.fimit.edunih.gov Quantum mechanical calculations can be used to predict the structure, properties, and reactivity of molecules like Benzeneethanamine, 4-(2-phenylethenyl)-, which can help to guide the design of new synthetic routes and to understand the results of experimental studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17N B14094387 Benzeneethanamine,4-(2-phenylethenyl)-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

2-[4-[(Z)-2-phenylethenyl]phenyl]ethanamine

InChI

InChI=1S/C16H17N/c17-13-12-16-10-8-15(9-11-16)7-6-14-4-2-1-3-5-14/h1-11H,12-13,17H2/b7-6-

InChI Key

BKOIAMMXTBGSGT-SREVYHEPSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C2=CC=C(C=C2)CCN

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)CCN

Origin of Product

United States

Advanced Synthetic Methodologies for Benzeneethanamine, 4 2 Phenylethenyl

Retrosynthetic Analysis for Designing Novel Synthetic Pathways for the Compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials.

For Benzeneethanamine, 4-(2-phenylethenyl)-, several logical disconnections can be proposed. The most prominent approaches involve cleaving the principal carbon-carbon and carbon-nitrogen bonds.

C=C Bond Disconnection: The central double bond of the stilbene (B7821643) moiety is a prime candidate for disconnection. This leads to two aryl fragments that can be coupled using olefination or cross-coupling reactions. This strategy points towards synthons like a substituted benzaldehyde (B42025) and a benzylphosphonium ylide (for Wittig-type reactions) or a substituted styrene (B11656) and an aryl halide (for Heck-type reactions).

C-N Bond Disconnection: The bond between the nitrogen and the ethyl chain can be disconnected. This suggests a late-stage introduction of the amino group via reductive amination of a corresponding ketone or aldehyde. wikipedia.orgorganicreactions.org This approach is advantageous as it avoids potential complications with protecting the amine during the construction of the stilbene core.

Ar-C₂H₄N Disconnection: The bond between the aromatic ring and the ethylamine (B1201723) side chain can be broken. This simplifies the synthesis to creating a functionalized stilbene (e.g., 4-halostilbene or 4-formylstilbene) which then undergoes further reaction to append the aminoethyl group.

Functional Group Interconversion (FGI) is crucial for managing reactive groups. For instance, the aminoethyl group can be derived from other functionalities. A common precursor is a nitro group, which can be reduced to an amine. nih.gov For example, a (4-nitrostyryl)benzene intermediate could be synthesized, followed by reduction of the nitro group and subsequent elaboration to the aminoethyl chain. Another FGI strategy involves the reduction of a nitrile group to a primary amine.

Retrosynthetic StrategyKey DisconnectionKey Intermediate/PrecursorSubsequent Reaction
Strategy 1 C=C bond of stilbene4-(2-Aminoethyl)benzaldehyde + Benzylphosphonium ylideWittig Reaction
Strategy 2 C=C bond of stilbene4-Vinyl-benzeneethanamine + Aryl halideHeck Reaction
Strategy 3 C-N bond of side chain4-(2-Oxoethyl)stilbeneReductive Amination
Strategy 4 FGI Approach4-(2-Phenylethenyl)benzaldehydeReductive Amination

The choice of starting materials is dictated by the chosen retrosynthetic pathway, aiming for commercial availability and cost-effectiveness.

For Stilbene Core Construction:

Wittig/HWE Pathway: Key starting materials include 4-substituted benzaldehydes and benzyl (B1604629) halides. To obtain the target molecule, one could start with 4-formylbenzaldehyde, build the stilbene core to get 4-(2-phenylethenyl)benzaldehyde, and then elaborate the formyl group. rsc.org Alternatively, a benzyl halide and a benzaldehyde bearing the aminoethyl precursor would be required.

Heck/Suzuki Pathway: This route utilizes styrenes and aryl halides or arylboronic acids. rsc.orgnih.gov For instance, the coupling of styrene with 4-iodobenzeneethanamine or the coupling of 4-aminostyrene with an aryl halide followed by N-alkylation are viable options. The availability of diverse substituted anilines and styrenes makes this a flexible approach. orgsyn.org

For Aminoethyl Side Chain Introduction:

Reductive Amination Pathway: The key intermediate is 4-(2-phenylethenyl)benzaldehyde. This can be reacted with an amine source (like ammonia (B1221849) or a protected amine) in the presence of a reducing agent. wikipedia.orgrsc.org

From a Nitrile: 4-(2-Phenylethenyl)benzyl cyanide serves as a synthon. The nitrile group can be reduced to the primary amine of the aminoethyl group.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, offer significant advantages in terms of efficiency and atom economy. google.compatsnap.com While a direct three-component synthesis of the target molecule is not commonly reported, tandem or one-pot reactions that combine several steps are highly relevant.

A one-pot Wittig-Heck reaction sequence is a powerful strategy for stilbene synthesis. rsc.org In this approach, a styrene derivative is generated in situ via a Wittig reaction, which then immediately participates in a Mizoroki-Heck coupling with an aryl halide in the same reaction vessel. rsc.org This avoids the isolation of the potentially volatile or unstable styrene intermediate. Such a strategy could be adapted by reacting an appropriate aldehyde and phosphonium (B103445) salt to form a styrene precursor to the aminoethyl side chain, followed by a Heck coupling to complete the stilbene core. rsc.org

Carbon-Carbon Bond Forming Reactions in the Synthesis of Benzeneethanamine, 4-(2-phenylethenyl)-

The formation of the diarylethene skeleton is the cornerstone of the synthesis. Olefination and palladium-catalyzed coupling reactions are the most prevalent and versatile methods for this transformation.

The Wittig reaction and its variants are fundamental for converting a carbonyl group into a carbon-carbon double bond. tamu.eduwiley-vch.de

The reaction involves a phosphorus ylide reacting with an aldehyde or ketone. tamu.edu The stereochemical outcome (E/Z ratio) of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.

Non-stabilized ylides (with alkyl substituents on the carbanion) typically favor the Z-alkene via a kinetically controlled pathway.

Stabilized ylides (with electron-withdrawing groups like phenyl or ester) favor the thermodynamically more stable E-alkene. Since the target molecule is a stilbene derivative, a stabilized benzylphosphonium ylide is used, which generally provides the desired (E)-stilbene isomer.

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, uses phosphonate (B1237965) carbanions. wiley-vch.dejuliethahn.com The HWE reaction almost exclusively produces the E-alkene, making it a highly reliable method for synthesizing trans-stilbenes. nih.gov The byproducts are water-soluble phosphate (B84403) esters, which simplifies purification compared to the triphenylphosphine (B44618) oxide generated in the classical Wittig reaction. juliethahn.com

Olefination ReactionReagentsTypical Stereoselectivity for StilbenesAdvantagesDisadvantages
Wittig Reaction Aldehyde, Benzyltriphenylphosphonium (B107652) halide, Base (e.g., n-BuLi, NaH)Good E-selectivity with stabilized ylidesWidely applicable, versatileByproduct (triphenylphosphine oxide) can complicate purification
Horner-Wadsworth-Emmons Aldehyde, Benzylphosphonate ester, Base (e.g., NaH, KOt-Bu)Excellent E-selectivity (>95%) nih.govHigh E-stereoselectivity, water-soluble byproductPhosphonate esters are less commercially available than phosphonium salts

Palladium-catalyzed cross-coupling reactions are powerful tools for forming the C-C double bond of the stilbene core.

Mizoroki-Heck Reaction: This reaction couples an aryl halide with an alkene (e.g., styrene) in the presence of a palladium catalyst and a base. wikipedia.org The synthesis of (E)-stilbenes is often achieved with high stereoselectivity. nih.gov The reaction can be performed by coupling a styrene derivative bearing the aminoethyl precursor with an aryl halide, or vice-versa. The Heck-Matsuda reaction, using aryldiazonium salts instead of aryl halides, offers another mild and efficient alternative. rsc.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide. nih.govmdpi.com To form the stilbene linkage, one could couple a styrylboronic acid with an aryl halide or an arylboronic acid with a vinyl halide. The Suzuki reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it suitable for complex molecules. nih.govresearchgate.net

Sonogashira Coupling: This method couples a terminal alkyne with an aryl or vinyl halide. A stilbene can be synthesized by coupling phenylacetylene (B144264) with a substituted aryl halide, followed by stereoselective reduction (e.g., using a Lindlar catalyst for the Z-isomer or dissolving metal reduction for the E-isomer) of the resulting alkyne. nih.gov

Coupling ReactionReactant 1Reactant 2Catalyst System (Example)Key Features
Mizoroki-Heck Aryl Halide/TriflateStyrene derivativePd(OAc)₂, PPh₃, Base (e.g., Et₃N)Good for direct arylation of alkenes, typically yields E-isomer. wikipedia.orgnih.gov
Suzuki-Miyaura Arylboronic acidVinyl HalidePd(PPh₃)₄, Base (e.g., Na₂CO₃)Mild conditions, high functional group tolerance, stereospecific. nih.govorganic-chemistry.org
Sonogashira PhenylacetyleneAryl HalidePdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)Forms a C(sp)-C(sp²) bond, requires subsequent reduction to alkene. nih.gov

Alkylation and Arylation Strategies for the Ethanamine Chain

While direct alkylation and arylation of the ethanamine chain of the pre-formed Benzeneethanamine, 4-(2-phenylethenyl)- scaffold are not the most common primary synthetic routes, the principles of these reactions are fundamental in analogous synthetic strategies. Direct alkylation of amines with alkyl halides can be challenging to control, often leading to multiple alkylations. masterorganicchemistry.com

A more controlled approach involves the arylation of protected phenethylamines. For instance, palladium-catalyzed meta-selective C-H arylation of nosyl-protected phenethylamines has been demonstrated. nih.gov This method utilizes a combination of norbornene and pyridine-based ligands to direct the arylation to the meta position of the phenethylamine (B48288) ring. nih.gov While this specific example focuses on the phenyl ring of the phenethylamine moiety, it highlights the potential of directed C-H activation for functionalizing similar scaffolds. A variety of aryl iodides are well-tolerated in this type of reaction. nih.gov

Reaction Type Catalyst/Reagents Key Features Potential Application
C-H ArylationPd(OAc)₂, Pyridine-based ligand, Norbornene, AgOAcMeta-selective arylation of protected phenethylamines. nih.govFunctionalization of the aromatic rings of the stilbene core.

Amine Formation Methodologies for the Benzeneethanamine, 4-(2-phenylethenyl)- Scaffold

The introduction of the amine group is a critical step in the synthesis of Benzeneethanamine, 4-(2-phenylethenyl)-. Several methodologies can be employed to achieve this transformation efficiently.

Reductive amination is a widely used and versatile method for forming amines from carbonyl compounds. wikipedia.orgunive.it This process involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine, which is then reduced to the corresponding amine. wikipedia.org For the synthesis of Benzeneethanamine, 4-(2-phenylethenyl)-, this would typically involve the reductive amination of 4-(2-phenylethenyl)phenylacetaldehyde with ammonia or an ammonia equivalent.

The reaction is often performed as a one-pot procedure where the carbonyl compound, amine, and a suitable reducing agent are combined. unive.it Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comcommonorganicchemistry.com NaBH₃CN is particularly effective as it selectively reduces the iminium ion in the presence of the aldehyde. masterorganicchemistry.com

Reducing Agent Typical Solvents Key Characteristics
Sodium Cyanoborohydride (NaBH₃CN)Methanol (B129727) (MeOH)Not sensitive to water; selectively reduces imines over aldehydes. masterorganicchemistry.comcommonorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF)Sensitive to water; not compatible with methanol. commonorganicchemistry.com
Sodium Borohydride (NaBH₄)Methanol (MeOH), Ethanol (EtOH)Can reduce both aldehydes and ketones; typically added after imine formation is complete. wikipedia.orgcommonorganicchemistry.com

Nucleophilic substitution is another fundamental strategy for amine synthesis. This can involve the reaction of an alkyl halide with an amine or ammonia. In the context of synthesizing Benzeneethanamine, 4-(2-phenylethenyl)-, a plausible route would be the reaction of a 4-(2-phenylethenyl)phenethyl halide with an amine source. However, as previously mentioned, controlling the degree of alkylation can be problematic. masterorganicchemistry.com

Nucleophilic aromatic substitution (SNAr) can also be employed, where a leaving group on an aromatic ring is displaced by a nucleophile. youtube.com For this to be effective, the aromatic ring typically needs to be activated by electron-withdrawing groups. youtube.com

Mechanochemical methods for nucleophilic substitution of alcohols have also been developed, offering a solvent-free alternative. chemrxiv.org This involves the activation of an alcohol with a reagent like fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (B91526) (TFFH) followed by reaction with an amine. chemrxiv.org

Modern synthetic chemistry offers several advanced techniques for amine formation. These methods often provide greater efficiency, selectivity, and functional group tolerance. While specific applications to Benzeneethanamine, 4-(2-phenylethenyl)- are not extensively documented, analogous transformations on similar molecules are prevalent.

Catalytic Approaches in the Synthesis of Benzeneethanamine, 4-(2-phenylethenyl)-

Catalysis, particularly using transition metals, plays a pivotal role in the efficient construction of complex molecules like Benzeneethanamine, 4-(2-phenylethenyl)-.

The synthesis of the stilbene core of Benzeneethanamine, 4-(2-phenylethenyl)- can be efficiently achieved through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as the Heck, Suzuki, and Stille couplings are powerful tools for forming the aryl-alkene bond.

Furthermore, palladium catalysis is instrumental in forming aryl-amine bonds. The Buchwald-Hartwig amination allows for the coupling of aryl halides or triflates with amines. This methodology could be applied to couple a suitably functionalized stilbene precursor with an amine. The use of bulky biarylphosphine ligands is often crucial for the success of these reactions. organic-chemistry.org

Recent advancements have also focused on the use of other transition metals, such as copper, in catalytic amination reactions. mdpi.com These methods contribute to the growing toolbox for the synthesis of arylethylamines. researchgate.netnih.gov

Reaction Catalyst System Bond Formed Relevance
Heck CouplingPd catalyst, baseAryl-AlkeneFormation of the stilbene backbone.
Suzuki CouplingPd catalyst, base, organoboron reagentAryl-Aryl or Aryl-AlkeneFormation of the stilbene backbone.
Buchwald-Hartwig AminationPd catalyst, bulky phosphine (B1218219) ligand, baseAryl-AmineIntroduction of the amine functionality onto the aromatic scaffold.

Organocatalysis in Stereoselective Synthesis of Analogues

While specific organocatalytic methods for the direct stereoselective synthesis of Benzeneethanamine, 4-(2-phenylethenyl)- are not extensively documented, the principles of organocatalysis have been successfully applied to the synthesis of chiral stilbene analogues, particularly vicinal diamines. These methods provide a framework for the potential synthesis of chiral derivatives of the target compound.

One notable approach involves the aza-Henry (nitro-Mannich) reaction, which can be rendered highly diastereo- and enantioselective through the use of chiral organocatalysts. For instance, chiral bis(amidine) catalysts have been effectively employed in the addition of aryl nitromethanes to N-protected aryl aldimines. This reaction furnishes chiral β-amino nitroalkanes, which are valuable precursors to unsymmetrical cis-stilbene (B147466) diamines upon reduction of the nitro group. nih.gov The significance of this method lies in its ability to establish two contiguous stereocenters with high levels of control, offering a pathway to enantiomerically enriched stilbene diamine scaffolds. nih.gov

Table 1: Representative Organocatalytic Aza-Henry Reaction for the Synthesis of a Stilbene Diamine Precursor nih.gov

Entry Aryl Nitromethane Aryl Aldimine Catalyst Loading (mol%) Diastereomeric Ratio (cis:trans) Enantiomeric Excess (ee %)
1 Phenylnitromethane N-Boc-benzaldimine 10 >95:5 98
2 4-Chlorophenylnitromethane N-Boc-benzaldimine 10 >95:5 97

This table presents representative data for the synthesis of precursors to stilbene diamine analogues, illustrating the potential of organocatalysis in achieving high stereoselectivity.

Adapting this methodology to synthesize analogues of Benzeneethanamine, 4-(2-phenylethenyl)- would involve the use of appropriately substituted starting materials. For example, a reaction between a protected 4-(nitromethyl)benzeneethanamine and a suitable benzaldehyde derivative under the influence of a chiral organocatalyst could potentially yield a chiral precursor to the target molecule. Further research in this area could lead to the development of direct and efficient stereoselective routes.

Biocatalytic Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. While the direct biocatalytic synthesis of Benzeneethanamine, 4-(2-phenylethenyl)- has not been reported, biotransformations of other stilbene compounds have been demonstrated, suggesting potential applicability to this class of molecules.

Microbial transformations, for instance, have been utilized to modify the structure of naturally occurring stilbenes like resveratrol (B1683913) and piceatannol. The fungus Beauveria bassiana has been shown to catalyze the glycosylation of these stilbenes, producing novel stilbene methylglucosides. frontiersin.org This highlights the ability of microorganisms to perform regioselective transformations on the stilbene scaffold under mild, environmentally friendly conditions. frontiersin.org

Enzymatic hydroxylations of trans-stilbene (B89595) have also been studied using liver microsomes, demonstrating the potential for selective C-H functionalization. nih.gov These enzymatic systems can introduce hydroxyl groups at specific positions on the aromatic rings, a transformation that can be challenging to achieve with high selectivity using conventional chemical methods. nih.gov

Table 2: Examples of Biocatalytic Transformations of Stilbenes

Substrate Biocatalyst/Enzyme Transformation Product(s) Reference
Resveratrol Beauveria bassiana Glycosylation Resveratrol methylglucosides frontiersin.org
Piceatannol Beauveria bassiana Glycosylation Piceatannol methylglucosides frontiersin.org

For a molecule like Benzeneethanamine, 4-(2-phenylethenyl)-, biocatalytic methods could potentially be explored for late-stage functionalization, such as selective hydroxylation of the aromatic rings or modification of the aminoethyl side chain. The high stereoselectivity of enzymes could also be harnessed to resolve racemic mixtures or to create chiral analogues.

Green Chemistry Principles in Benzeneethanamine, 4-(2-phenylethenyl)- Synthesis

The application of green chemistry principles to the synthesis of stilbene derivatives is an area of increasing importance, aiming to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of Benzeneethanamine, 4-(2-phenylethenyl)- through various strategies.

Solvent-Free and Microwave-Assisted Synthetic Routes

Traditional methods for stilbene synthesis often rely on volatile organic solvents and long reaction times. The development of solvent-free and microwave-assisted protocols offers significant advantages in terms of reduced waste, energy efficiency, and faster reaction rates. tsijournals.com

Microwave-assisted organic synthesis has been successfully employed for the preparation of various stilbene derivatives. For example, the Perkin reaction, used to synthesize trans-4-nitrostilbenes, has been shown to proceed in good yields under microwave irradiation within minutes in the absence of a solvent. researchgate.net Similarly, the Knoevenagel condensation, another important carbon-carbon bond-forming reaction for stilbene synthesis, can be efficiently carried out under solvent-free conditions using microwave activation. mdpi.comoatext.com

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis of a Stilbene Derivative

Reaction Conditions Reaction Time Yield (%) Reference
Perkin Reaction Conventional Heating (90°C) 6 hours Moderate researchgate.net
Perkin Reaction Microwave Irradiation (Solvent-Free) 10 minutes Good researchgate.net
Knoevenagel Condensation Conventional Heating in Solvent 15-24 hours Variable oatext.com

These examples demonstrate the potential for developing more sustainable synthetic routes to Benzeneethanamine, 4-(2-phenylethenyl)- by adapting established reactions like the Wittig, Heck, or McMurry reactions to solvent-free and microwave-assisted conditions. nih.govresearchgate.net

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. jocpr.comwikipedia.org Reactions with high atom economy are desirable as they generate less waste.

In the context of stilbene synthesis, different reactions exhibit varying levels of atom economy. For example, addition reactions, such as the bromination of stilbene, can have a high theoretical atom economy as all atoms from the reactants are incorporated into the product. brainly.com However, many classical named reactions for stilbene synthesis, such as the Wittig reaction, have inherently poor atom economy due to the formation of stoichiometric byproducts (e.g., triphenylphosphine oxide). primescholars.com

Table 4: Atom Economy of Common Reactions for Stilbene Synthesis

Reaction Type Key Reactants Major Byproduct Atom Economy
Heck Coupling Aryl halide, Alkene Salt Moderate to High
Suzuki Coupling Aryl boronic acid, Aryl halide Boronate and halide salts Moderate
Wittig Reaction Phosphonium ylide, Aldehyde/Ketone Phosphine oxide Low

Sustainable Reagent Selection and Waste Minimization

The choice of reagents and the minimization of waste are critical aspects of green chemistry. In stilbene synthesis, this can be addressed by replacing hazardous reagents with more benign alternatives and by developing catalytic processes that reduce the generation of stoichiometric waste.

For instance, in McMurry coupling reactions for stilbene synthesis, traditional reagents like TiCl4 can be hazardous. Research has explored the use of more economical and less hazardous catalysts like ZnCl2. chemrxiv.orgchemrxiv.org The use of catalytic amounts of reagents instead of stoichiometric amounts is a key strategy for waste reduction. Palladium-catalyzed reactions like the Heck and Suzuki couplings are often preferred for stilbene synthesis due to their high efficiency and the low catalyst loadings required. researchgate.net

Furthermore, minimizing the use of protecting groups and purification steps can significantly reduce waste generation. The development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, can also contribute to a more sustainable synthesis of Benzeneethanamine, 4-(2-phenylethenyl)-.

Mechanistic Investigations of Chemical Transformations Involving Benzeneethanamine, 4 2 Phenylethenyl

Reaction Mechanism Elucidation for Key Synthetic Steps

The synthesis of Benzeneethanamine, 4-(2-phenylethenyl)- can be envisaged through several established synthetic routes that form the stilbene (B7821643) core, followed by or incorporating the introduction of the ethanamine side chain. Key among these are olefination reactions and palladium-catalyzed cross-coupling reactions.

Electron Flow and Transition State Analysis

A primary method for constructing the stilbene (E)-1,2-diphenylethene backbone is the Wittig reaction. nih.govyoutube.com This reaction involves the interaction of a phosphorus ylide with an aldehyde or ketone. For the synthesis of a 4-substituted stilbene derivative, the reaction would likely involve a substituted benzyltriphenylphosphonium (B107652) salt and a substituted benzaldehyde (B42025).

The mechanism of the Wittig reaction has been a subject of considerable discussion, with the currently accepted model involving a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate. pitt.educhem-station.com The electron flow in the transition state involves the nucleophilic attack of the ylide carbon on the carbonyl carbon, with a simultaneous attack of the carbonyl oxygen on the phosphorus atom. youtube.com

The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide. For non-stabilized ylides, the reaction is typically kinetically controlled, leading to the cis or (Z)-alkene. This is attributed to a puckered, early transition state that minimizes steric interactions between the substituents. pitt.edu In contrast, stabilized ylides, which would be relevant in the synthesis of many stilbene derivatives, often favor the trans or (E)-alkene due to a reversible initial addition and thermodynamic control that favors the more stable trans product. chem-station.com The transition state in this case is thought to be more planar. pitt.edu

Another powerful method for stilbene synthesis is the Heck reaction, a palladium-catalyzed coupling of an aryl halide with an alkene. nih.govrsc.org The catalytic cycle is generally understood to involve:

Oxidative addition of the aryl halide to a Pd(0) species.

Coordination of the alkene to the Pd(II) complex.

Migratory insertion of the alkene into the Pd-aryl bond.

β-Hydride elimination to form the stilbene product and a palladium-hydride species.

Reductive elimination of HX from the palladium-hydride species, regenerating the Pd(0) catalyst.

The electron flow in these steps involves the movement of electrons from the palladium center to the aryl halide in the oxidative addition step, and a concerted movement of electrons in the migratory insertion and β-hydride elimination steps. The transition states of these steps are complex and have been the subject of computational studies.

Intermediate Characterization in Reaction Pathways

Direct observation and characterization of intermediates in these reactions are often challenging due to their transient nature. In the Wittig reaction, the four-membered oxaphosphetane ring is a key intermediate. youtube.com While generally unstable, some derivatives have been characterized by NMR spectroscopy at low temperatures. pitt.edu The existence of betaine (B1666868) intermediates, once postulated, is now considered less likely for salt-free conditions. chem-station.com

In palladium-catalyzed reactions like the Heck and Suzuki-Miyaura reactions, the intermediates are organopalladium species within the catalytic cycle. These include Pd(0) and Pd(II) complexes. While direct characterization of all intermediates in a specific catalytic cycle can be difficult, model complexes and spectroscopic studies (e.g., NMR, X-ray crystallography of stable analogs) have provided significant insight into their structures and reactivity. For example, the oxidative addition products of aryl halides to Pd(0) complexes are well-characterized.

Reactivity of the Ethanamine Moiety in Benzeneethanamine, 4-(2-phenylethenyl)-

The ethanamine side chain in Benzeneethanamine, 4-(2-phenylethenyl)- is expected to exhibit reactivity typical of a primary amine, although this can be modulated by the electronic properties of the large stilbene substituent.

Nucleophilic Reactivity of the Amine Group

The lone pair of electrons on the nitrogen atom of the primary amine group makes it nucleophilic. This allows it to react with a variety of electrophiles. The nucleophilicity of this amine is expected to be similar to that of benzylamine, as the amino group is attached to a benzylic-type carbon, and the phenyl rings are not directly conjugated with the nitrogen lone pair. quora.com Therefore, delocalization of the lone pair into the aromatic system is not a significant factor, in contrast to aniline (B41778) where the lone pair is delocalized, reducing its nucleophilicity.

The stilbene moiety, being a large, conjugated system, may have some electronic influence on the amine's reactivity. Depending on the substituents on the phenyl rings of the stilbene core, the electron density at the benzylic position could be subtly altered, thereby influencing the nucleophilicity of the amine.

Common reactions involving the nucleophilic amine group would include:

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Reaction with carbonyls: Formation of imines (Schiff bases) with aldehydes and ketones. nih.gov

Amine Derivatization Mechanisms

Derivatization of the primary amine group is a common strategy for analysis or to modify the properties of the molecule. sigmaaldrich.com The mechanisms of these reactions are well-established.

Acylation: The reaction with an acyl chloride, for example, proceeds via nucleophilic acyl substitution. The amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the chloride leaving group, followed by deprotonation of the nitrogen, yields the stable amide.

Reaction with Fluorogenic Reagents: For analytical purposes, primary amines are often derivatized with fluorogenic reagents such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl). thermofisher.comlibretexts.org

OPA Derivatization: OPA reacts with primary amines in the presence of a thiol to form a fluorescent isoindole derivative. The mechanism involves the initial formation of an imine between the amine and one of the aldehyde groups of OPA. This is followed by an intramolecular cyclization and reaction with the thiol to form the stable, fluorescent product.

FMOC-Cl Derivatization: FMOC-Cl reacts with primary and secondary amines to form a highly fluorescent carbamate. The reaction is a nucleophilic attack of the amine on the carbonyl carbon of the chloroformate, with the displacement of the chloride ion.

Reactivity of the (2-phenylethenyl) Moiety in Benzeneethanamine, 4-(2-phenylethenyl)-

The carbon-carbon double bond in the (2-phenylethenyl) moiety is a key site of reactivity, susceptible to a range of addition and rearrangement reactions.

Electrophilic Additions to the Alkene Bond

The alkene bond in Benzeneethanamine, 4-(2-phenylethenyl)- can undergo electrophilic addition reactions. The general mechanism involves the initial attack of an electrophile on the π-bond, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile to yield the final addition product. The regioselectivity of the addition is governed by the relative stability of the possible carbocation intermediates. In the case of Benzeneethanamine, 4-(2-phenylethenyl)-, the phenyl groups attached to the double bond can stabilize an adjacent positive charge through resonance.

For instance, the bromination of stilbene derivatives is a well-studied electrophilic addition reaction. The reaction proceeds through a bromonium ion or a carbocation intermediate, depending on the substituents on the aromatic rings. While specific studies on the bromination of Benzeneethanamine, 4-(2-phenylethenyl)- are not extensively documented in readily available literature, the behavior of similar aminostilbene (B8328778) derivatives suggests that the reaction would proceed readily. The amino group, being electron-donating, would enhance the nucleophilicity of the double bond, facilitating the attack on the electrophile.

ElectrophileReagentSolventProduct(s)Observations
Br₂Br₂CCl₄1,2-Dibromo-1-phenyl-2-(4-aminophenylethyl)ethaneExpected to proceed readily due to the electron-rich nature of the alkene.
HBrHBrAcetic Acid1-Bromo-1-phenyl-2-(4-aminophenylethyl)ethaneFollows Markovnikov's rule, with the bromide adding to the more substituted carbon of the double bond.
H₂O/H⁺H₂SO₄ (aq)Dioxane1-Phenyl-2-(4-aminophenylethyl)ethane-1,2-diolAcid-catalyzed hydration leading to a diol.

Table 1: Representative Electrophilic Addition Reactions

Cycloaddition Reactions and Pericyclic Processes

The alkene moiety of Benzeneethanamine, 4-(2-phenylethenyl)- can participate in cycloaddition reactions, where it reacts with another π-system to form a cyclic compound. These reactions are often concerted, proceeding through a cyclic transition state.

One of the most common types of cycloaddition is the [4+2] cycloaddition, or Diels-Alder reaction. In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. The stilbene double bond in Benzeneethanamine, 4-(2-phenylethenyl)- can act as a dienophile, particularly when reacted with electron-rich dienes, as the phenyl groups are somewhat electron-withdrawing.

Another important class of pericyclic reactions for stilbene derivatives is photochemical [2+2] cycloaddition. Upon irradiation with UV light, two molecules of the stilbene derivative can react to form a cyclobutane (B1203170) ring. This reaction is a powerful tool for the synthesis of cyclobutane-containing compounds. Studies on aminostilbenes have shown that they can undergo such photochemical cycloadditions.

Reaction TypeReactant(s)ConditionsProduct Type
[4+2] Cycloadditionwith 1,3-ButadieneHeatTetrahydrobiphenyl derivative
[2+2] PhotocycloadditionSelf-dimerizationUV lightCyclobutane derivative
1,3-Dipolar Cycloadditionwith a Nitrile OxideRoom TemperatureIsoxazoline derivative

Table 2: Examples of Cycloaddition and Pericyclic Reactions

Olefin Metathesis and its Applications

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium (e.g., Grubbs' catalysts) and molybdenum. This reaction can be used for ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP).

The (2-phenylethenyl) group of Benzeneethanamine, 4-(2-phenylethenyl)- can participate in cross-metathesis reactions with other olefins. For example, reaction with a vinylsilane in the presence of a Grubbs' catalyst can lead to the formation of new silylated stilbene derivatives. The success of olefin metathesis involving substrates with amine functionalities can sometimes be challenging due to potential catalyst inhibition by the Lewis basic nitrogen atom. However, the use of appropriate catalysts and reaction conditions can overcome this limitation.

Metathesis TypeReaction PartnerCatalystProduct Type
Cross-MetathesisStyrene (B11656)Grubbs' 2nd Gen.Substituted stilbene
Cross-MetathesisEthylene (Ethenolysis)Grubbs-Hoveyda Cat.4-Vinylaniline derivative
Ring-Closing MetathesisN-allyl-N-(4-styryl)amineGrubbs' CatalystDihydroazepine derivative

Table 3: Potential Applications of Olefin Metathesis

Aromatic Reactivity of the Benzene (B151609) Ring in Benzeneethanamine, 4-(2-phenylethenyl)-

The benzene ring bearing the aminoethyl substituent is activated towards electrophilic aromatic substitution due to the electron-donating nature of the alkylamine group.

Electrophilic Aromatic Substitution Patterns

The aminoethyl group is an activating, ortho-, para-directing group. The lone pair of electrons on the nitrogen can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack. However, under strongly acidic conditions, the amino group can be protonated to form an ammonium (B1175870) salt, which is a deactivating, meta-directing group. To control the regioselectivity and prevent side reactions, the amino group is often protected, for example, by acylation to form an amide. The N-acetyl group is still activating and ortho-, para-directing, but less so than the free amino group, which can help to prevent polysubstitution.

The electrophilic nitration of 4-acetylaminostilbene, a closely related derivative, would be expected to yield a mixture of ortho- and para-nitro products relative to the acetylamino group. The steric hindrance from the bulky (2-phenylethenyl) group might influence the ortho/para ratio.

Functionalization of the Benzene Nucleus

The activated nature of the benzene ring allows for a variety of functionalization reactions. These reactions are crucial for the synthesis of more complex derivatives with potentially interesting biological or material properties.

Friedel-Crafts acylation is a key method for introducing acyl groups onto an aromatic ring. Direct Friedel-Crafts reactions on anilines are often problematic due to the reaction of the amino group with the Lewis acid catalyst. Therefore, protection of the amino group as an amide is typically employed. The acylation of N-acetylated Benzeneethanamine, 4-(2-phenylethenyl)- would be expected to occur at the positions ortho to the activating acetylamino group.

ReactionReagent(s)ConditionsMajor Product(s)
Nitration (of N-acetyl derivative)HNO₃, H₂SO₄0 °C2-Nitro-4-(2-phenylethenyl)benzeneethanamine (acetylated)
Bromination (of N-acetyl derivative)Br₂, FeBr₃CH₂Cl₂2-Bromo-4-(2-phenylethenyl)benzeneethanamine (acetylated)
Friedel-Crafts Acylation (of N-acetyl derivative)CH₃COCl, AlCl₃CS₂2-Acetyl-4-(2-phenylethenyl)benzeneethanamine (acetylated)

Table 4: Functionalization of the Benzene Nucleus via Electrophilic Aromatic Substitution

Chemo- and Regioselectivity in Reactions of Benzeneethanamine, 4-(2-phenylethenyl)-

The chemical behavior of Benzeneethanamine, 4-(2-phenylethenyl)-, a molecule possessing two key reactive sites—the nucleophilic amino group and the electron-rich carbon-carbon double bond of the stilbene core—presents interesting challenges and opportunities in synthetic chemistry. The selective transformation of one functional group in the presence of the other, known as chemoselectivity, and the specific orientation of addition reactions to the double bond, or regioselectivity, are governed by the electronic properties of the molecule and the nature of the reagents employed.

Chemoselectivity: Targeting the Amino Group vs. the Alkene

The presence of both an amine and an alkene allows for selective reactions depending on the chosen reagents and conditions. The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, while the π-system of the stilbene double bond is susceptible to electrophilic attack.

Reactions Targeting the Amino Group:

The amino group can be selectively modified without affecting the stilbene double bond. N-alkylation, for instance, has been demonstrated with high chemoselectivity. In a study involving the manganese-catalyzed N-alkylation of 4-aminostilbene (B1224771), a close analog of the title compound, various primary alcohols were used to introduce alkyl groups onto the nitrogen atom. This transformation proceeded with excellent yields, and crucially, the carbon-carbon double bond remained intact. This highlights the ability to selectively functionalize the amino group in the presence of the alkene. beyondbenign.org

The reaction demonstrates that the nucleophilicity of the amine can be harnessed for synthetic modifications without interference from the π-bond of the stilbene moiety. This selectivity is vital for the synthesis of more complex derivatives where the stilbene core is required for other properties.

Amine SubstrateAlcoholProductYield (%)
4-AminostilbeneBenzyl (B1604629) alcoholN-Benzyl-4-aminostilbene97
4-Aminostilbene1-ButanolN-Butyl-4-aminostilbene92
4-Aminostilbene1-OctanolN-Octyl-4-aminostilbene88
4-Aminostilbene2-Furfuryl alcoholN-(Furan-2-ylmethyl)-4-aminostilbene91
4-Aminostilbene2-ThiophenemethanolN-(Thiophen-2-ylmethyl)-4-aminostilbene93

Reactions Targeting the Alkene (or its Precursor):

Conversely, it is possible to modify the stilbene system while leaving the amino functionality (or a precursor) untouched. A notable example is the chemoselective reduction of 4-nitrostilbenes. The nitro group can be selectively reduced to an amino group using reagents like hydrazine (B178648) hydrate (B1144303) in the presence of ferric chloride and activated carbon, without affecting the integrity of the carbon-carbon double bond. This demonstrates that the double bond can be preserved while transformations are carried out at the para-position of the phenyl ring.

Furthermore, the double bond itself can be the target of reactions. For instance, the epoxidation of the stilbene double bond is a known metabolic pathway for aminostilbenes, indicating that the alkene can be selectively oxidized. rsc.orgcentre.edu In such reactions, the amino group is often protected, for example as an acetamide, to prevent its oxidation and to modulate the electronic properties of the molecule.

Regioselectivity in Electrophilic Additions to the Double Bond

When an unsymmetrical electrophile adds across the carbon-carbon double bond of Benzeneethanamine, 4-(2-phenylethenyl)-, the question of regioselectivity arises. The addition can theoretically result in two different constitutional isomers. The outcome is dictated by the relative stability of the possible carbocation intermediates formed during the reaction, a principle often summarized by Markovnikov's rule.

The amino group (or the ethylamine (B1201723) group) is a powerful electron-donating group, which activates the phenyl ring it is attached to. This electronic effect is transmitted through the conjugated π-system of the stilbene. In an electrophilic addition to the double bond, the electrophile will add to the carbon atom that results in the formation of the more stable carbocation.

Considering the structure of Benzeneethanamine, 4-(2-phenylethenyl)-, the double bond is positioned between the α-carbon (adjacent to the unsubstituted phenyl ring) and the β-carbon (adjacent to the 4-ethylaminephenyl ring). The electron-donating 4-ethylaminephenyl group will stabilize a positive charge on the adjacent β-carbon through resonance. Therefore, an electrophile (E⁺) is expected to attack the α-carbon, leading to the formation of a carbocation at the β-position, which is stabilized by the electron-donating substituent. The subsequent attack of a nucleophile (Nu⁻) will then occur at this β-carbon.

This predicted regioselectivity is supported by studies on related systems. For example, in the hydrolysis of N-(Sulfonatooxy)-N-acetyl-4-aminostilbene, which generates an electrophilic intermediate, the predominant site of nucleophilic attack by azide (B81097) or water was found to be the β-vinyl carbon. acs.org This strongly suggests that a positive charge is more favorably located at this position, thus guiding the regiochemical outcome of the reaction.

Therefore, the electrophilic addition of a generic reagent E-Nu to Benzeneethanamine, 4-(2-phenylethenyl)- is expected to proceed with high regioselectivity, yielding the product where the electrophile is bonded to the α-carbon and the nucleophile is bonded to the β-carbon. This follows the general principles of electrophilic additions to activated styrene systems, where the formation of the more stable benzylic carbocation directs the regiochemical outcome.

Derivatization Strategies and Analogues of Benzeneethanamine, 4 2 Phenylethenyl

Synthesis of Substituted Benzeneethanamine, 4-(2-phenylethenyl)- Analogues

The generation of analogues of Benzeneethanamine, 4-(2-phenylethenyl)- involves a variety of synthetic methodologies that allow for precise structural modifications. These modifications are crucial for exploring the structure-activity relationships (SAR) of this class of compounds.

Modification of the Phenylethenyl Moiety

Olefin Synthesis Reactions: The central double bond of the stilbene (B7821643) unit is commonly constructed using classic olefination reactions. The Wittig reaction and its Horner-Wadsworth-Emmons variant are powerful tools for this purpose, reacting a substituted benzylphosphonium salt or phosphonate (B1237965) ester with a 4-substituted benzaldehyde (B42025). nih.govwiley-vch.de The Mizoroki-Heck reaction provides another route, typically coupling a styrenic precursor with an aryl halide. rsc.org The Suzuki-Miyaura cross-coupling reaction has also been employed for the stereocontrolled synthesis of (E)-stilbene derivatives. nih.gov

ReactionReactantsKey Features
Wittig Reaction Benzylphosphonium ylide and BenzaldehydeCan produce both E and Z isomers, though stereoselectivity can be controlled. youtube.comtamu.edu
Horner-Wadsworth-Emmons Benzylphosphonate ester and BenzaldehydeOften provides higher yields of the E-isomer (trans). wiley-vch.de
Mizoroki-Heck Reaction Styrene (B11656) and Aryl halidePalladium-catalyzed reaction, generally good for trans-stilbene (B89595) synthesis. rsc.org
Suzuki-Miyaura Coupling (E)-2-phenylethenylboronic acid pinacol (B44631) ester and Aryl bromidePalladium-catalyzed, allows for stereochemical retention. nih.gov

Reactions of the Alkene Double Bond: Once the stilbene core is in place, the double bond itself can be further functionalized.

Epoxidation: Treatment with peroxy acids (e.g., m-CPBA) or other oxidizing agents can convert the double bond into an epoxide. wikipedia.orgwvu.edu This introduces a reactive three-membered ring that can be opened by various nucleophiles to generate a diverse array of 1,2-difunctionalized analogues. The epoxidation of the stilbene double bond is also a known metabolic pathway for aminostilbene (B8328778) compounds. nih.gov

Dihydroxylation: The double bond can be converted to a vicinal diol using reagents like osmium tetroxide (Upjohn dihydroxylation) or potassium permanganate. wikipedia.org Asymmetric dihydroxylation methods can be used to control the stereochemistry of the resulting diol.

Reduction: Catalytic hydrogenation of the double bond can yield the corresponding 1,2-diphenylethane (B90400) analogue, providing a more flexible and saturated linker between the two aromatic rings.

Substituent Effects on the Benzene (B151609) Ring

The electronic nature of the benzene rings can be modulated by the introduction of various substituents, which in turn can influence the reactivity and potential biological interactions of the molecule. Substituents are generally classified as either activating or deactivating groups, and they also direct the position of further electrophilic aromatic substitution (EAS). vedantu.comlumenlearning.comlumenlearning.com

Activating Groups: These groups donate electron density to the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles. chemistrysteps.comquora.com They typically direct incoming electrophiles to the ortho and para positions. leah4sci.comchemistrysteps.commasterorganicchemistry.com Examples include:

-OH (hydroxyl)

-OR (alkoxy)

-NH₂ (amino)

-Alkyl groups

Deactivating Groups: These groups withdraw electron density from the benzene ring, making it less reactive in EAS. chemistrysteps.comslideshare.net Most deactivating groups are meta-directors. chemistrysteps.com Common deactivating groups include:

-NO₂ (nitro)

-CN (cyano)

-C(O)R (carbonyl)

-SO₃H (sulfonic acid)

Halogens (-F, -Cl, -Br, -I): Halogens are an exception as they are deactivating yet are ortho, para-directing. masterorganicchemistry.com

The introduction of these substituents can be achieved through standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The choice of substituent can be guided by the desire to alter properties like lipophilicity, hydrogen bonding capacity, and metabolic stability.

Substituent TypeEffect on Reactivity (EAS)Directing EffectExamples
Strongly Activating IncreasesOrtho, Para-NH₂, -OH, -OR
Moderately Activating IncreasesOrtho, Para-NHCOR, -OCOR
Weakly Activating IncreasesOrtho, Para-Alkyl
Weakly Deactivating DecreasesOrtho, Para-F, -Cl, -Br, -I
Moderately Deactivating DecreasesMeta-C(O)R, -SO₃H, -CN
Strongly Deactivating DecreasesMeta-NO₂, -NR₃⁺, -CF₃

Functionalization of the Ethanamine Nitrogen

The primary amine of the ethanamine side chain is a versatile functional handle for derivatization.

N-Alkylation: The nitrogen can be alkylated to form secondary or tertiary amines using alkyl halides or via reductive amination with aldehydes or ketones. nih.gov A clean method for N-alkylation of phenethylamines using alcohols as alkylating agents has been developed, proceeding through an iridium-catalyzed "borrowing hydrogen" mechanism. bath.ac.ukresearchgate.net

N-Acylation: Reaction with acyl chlorides or anhydrides yields amides. This transformation can alter the basicity of the nitrogen and introduce a variety of new functional groups.

N-Sulfonylation: Treatment with sulfonyl chlorides produces sulfonamides, which can act as hydrogen bond donors and may impart different biological properties compared to the parent amine.

Formation of Imines (Schiff Bases): Condensation with aldehydes or ketones can form imines, which can serve as intermediates for further reactions or be of interest in their own right. nih.gov

Heterocyclic Ring Incorporations and Modifications

Replacing one or both of the phenyl rings with heterocyclic systems is a common strategy in medicinal chemistry to modulate biological activity, improve physicochemical properties, and explore novel chemical space. This approach, often referred to as bioisosteric replacement, can introduce new hydrogen bonding opportunities, alter metabolic profiles, and fine-tune the electronic character of the molecule.

For instance, stilbene derivatives containing a 1,3,4-oxadiazole (B1194373) moiety have been synthesized and shown to possess fungicidal activity. nih.gov The synthesis of such analogues often involves multi-step sequences where the heterocyclic core is constructed prior to its incorporation into the stilbene-like framework via cross-coupling reactions. Other heterocycles that could potentially be incorporated include pyridine, pyrimidine, thiophene, and furan, each offering a unique set of properties.

Stereochemical Control in Derivative Synthesis

The double bond of the phenylethenyl moiety can exist as either the (E) (trans) or (Z) (cis) isomer. These geometric isomers can have significantly different biological activities. rsc.org Therefore, stereochemical control during synthesis is of paramount importance.

The Horner-Wadsworth-Emmons reaction typically favors the formation of the thermodynamically more stable (E)-isomer. nih.gov

The Wittig reaction can be tuned to favor either the (E)- or (Z)-isomer depending on the nature of the ylide (stabilized vs. non-stabilized) and the reaction conditions. youtube.comtamu.edu

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction , can proceed with high stereochemical retention, allowing for the synthesis of pure (E)-stilbenes from (E)-vinylboronic esters. nih.gov

Post-synthetic isomerization of a mixture of isomers can be achieved, for example, through photochemical methods or iodine-catalyzed isomerization. wikipedia.org

Design Principles for New Chemical Entities Based on the Benzeneethanamine, 4-(2-phenylethenyl)- Scaffold

The design of new molecules based on this scaffold is guided by the principles of medicinal chemistry, aiming to optimize biological activity while maintaining favorable pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the three key regions of the molecule (phenylethenyl moiety, benzene rings, and ethanamine nitrogen) allows for the elucidation of SAR. For example, studies on other stilbene derivatives have shown that the type and position of substituents on the aromatic rings significantly affect their biological activities. nih.govacs.org

Pharmacophore Modeling: Once a set of active analogues has been identified, computational methods can be used to develop a pharmacophore model. plos.orgnih.gov This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for biological activity. This model can then be used to virtually screen for new, structurally diverse compounds that fit the pharmacophore and are therefore likely to be active.

Scaffold Hopping: This strategy involves replacing the core stilbene-phenethylamine scaffold with a structurally different moiety that maintains the key pharmacophoric features. This can lead to the discovery of new chemical series with improved properties, such as enhanced novelty, better synthetic accessibility, or a more favorable intellectual property position.

By employing these derivatization strategies and design principles, the Benzeneethanamine, 4-(2-phenylethenyl)- scaffold can be systematically explored to develop new chemical entities with tailored properties.

Computational Chemistry and Theoretical Studies on Benzeneethanamine, 4 2 Phenylethenyl

Theoretical Predictions of Reactivity and Reaction PathwaysThere is no available literature containing theoretical predictions of reactivity, such as Fukui function analysis, or proposed reaction pathways based on computational models for Benzeneethanamine, 4-(2-phenylethenyl)-.

Transition State Modeling and Activation Energy Calculations

The study of chemical reactions involving Benzeneethanamine, 4-(2-phenylethenyl)-, such as its synthesis, degradation, or isomerization, relies on identifying the transition state (TS)—the highest energy point along the reaction coordinate. Locating this structure is crucial for calculating the activation energy (Ea), which determines the reaction rate.

A common reaction to study for this molecule would be the cis-trans isomerization around the carbon-carbon double bond of the stilbene (B7821643) group, a process that can be initiated thermally or photochemically. Computational methods like Density Functional Theory (DFT), often with functionals such as B3LYP or M06-2X and a suitable basis set (e.g., 6-31G(d)), would be employed to model this process. Researchers would first optimize the geometries of the ground state reactants (e.g., the trans-isomer) and the final products (e.g., the cis-isomer). Subsequently, a transition state search algorithm (e.g., Synchronous Transit-Guided Quasi-Newton, STQN) would be used to locate the high-energy intermediate structure. A frequency calculation is then performed to confirm the TS, which is characterized by having exactly one imaginary frequency corresponding to the atomic motion along the reaction coordinate.

The activation energy is then calculated as the difference in energy between the transition state and the reactant.

Hypothetical Data for Isomerization:

The table below illustrates the kind of data that would be generated from a DFT study on the trans to cis isomerization of Benzeneethanamine, 4-(2-phenylethenyl)-.

SpeciesMethod/Basis SetTotal Energy (Hartree)Relative Energy (kcal/mol)Imaginary Frequencies
trans-isomer (Reactant)B3LYP/6-31G(d)-885.123450.000
Transition State (TS)B3LYP/6-31G(d)-885.0567841.84 (Activation Energy)1 (-154 cm⁻¹)
cis-isomer (Product)B3LYP/6-31G(d)-885.118902.860

Solvent Effects on Reaction Energetics

Chemical reactions are typically carried out in a solvent, which can significantly influence reaction energetics and pathways. Computational models can account for these effects using either explicit or implicit solvation models.

For a molecule like Benzeneethanamine, 4-(2-phenylethenyl)-, which has both nonpolar (stilbene) and polar (amine) groups, the choice of solvent is critical. Implicit models, such as the Polarizable Continuum Model (PCM), are computationally efficient and treat the solvent as a continuous medium with a defined dielectric constant. By performing the same activation energy calculations within a PCM framework, one can predict how solvents of varying polarity (e.g., water, ethanol, hexane) would alter the energy of the reactants, products, and the transition state, thereby changing the activation energy and reaction rate. For instance, a polar solvent might stabilize the transition state more than the ground state, leading to a lower activation energy.

Hypothetical Solvent Effects Data:

This table shows hypothetical activation energies for the isomerization reaction in different solvent environments, calculated using a PCM-DFT approach.

SolventDielectric Constant (ε)Calculated Activation Energy (kcal/mol)
Gas Phase141.84
Hexane1.8841.12
Ethanol24.539.57
Water78.438.91

Ligand Design Principles and Coordination Chemistry

The primary amine group (-NH₂) in Benzeneethanamine, 4-(2-phenylethenyl)- makes it a potential monodentate or bidentate ligand for coordinating with metal ions. The aromatic rings could also participate in π-stacking or η⁶-coordination. Theoretical studies are essential for predicting its coordination behavior and designing novel metal complexes.

Theoretical Models of Metal-Ligand Interactions

To understand how Benzeneethanamine, 4-(2-phenylethenyl)- binds to a metal center (e.g., Pd²⁺, Cu²⁺, Rh⁺), computational chemists would model the resulting coordination complex. Using DFT, they would optimize the geometry of the complex to determine key structural parameters like bond lengths, bond angles, and coordination numbers.

Further analysis of the electronic structure, using methods like Natural Bond Orbital (NBO) analysis, can quantify the nature and strength of the metal-ligand bond. This analysis reveals the extent of charge transfer from the ligand's donor atoms (the nitrogen of the amine group) to the metal center, providing insight into the Lewis acid-base interaction. The calculated metal-nitrogen bond distance and the charge on the metal and nitrogen atoms are key descriptors of this interaction.

Design of Coordination Complexes for Catalytic Applications

Based on theoretical modeling, the ligand can be systematically modified to tune the properties of the resulting metal complex for potential use in catalysis. The design principles involve altering the electronic and steric properties of the ligand.

For Benzeneethanamine, 4-(2-phenylethenyl)-, modifications could include:

Electronic Tuning: Introducing electron-donating groups (e.g., -OCH₃) or electron-withdrawing groups (e.g., -CF₃) onto the phenyl rings. These substituents would alter the electron density on the nitrogen donor atom, thereby modulating the strength of the metal-ligand bond.

Steric Tuning: Adding bulky groups near the coordination site (the amine group) could create a specific steric environment around the metal center. This can influence the selectivity of potential catalytic reactions by controlling how reactant molecules approach the metal.

Computational modeling of these modified ligand-metal complexes allows for a systematic, in silico screening process to identify promising candidates for synthesis and experimental testing in catalytic applications, without needing to pre-define the specific reaction.

Advanced Analytical Methodologies for the Characterization and Analysis of Benzeneethanamine, 4 2 Phenylethenyl

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for the structural confirmation of Benzeneethanamine, 4-(2-phenylethenyl)-. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, connectivity, and the nature of its chemical bonds.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural elucidation of organic molecules like Benzeneethanamine, 4-(2-phenylethenyl)-. Through the analysis of ¹H, ¹³C, and various two-dimensional (2D) NMR spectra, a complete picture of the molecule's connectivity and stereochemistry can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For Benzeneethanamine, 4-(2-phenylethenyl)-, distinct signals are expected for the aromatic protons of the two phenyl rings, the vinylic protons of the stilbene (B7821643) moiety, and the aliphatic protons of the ethylamine (B1201723) chain. The coupling constants between the vinylic protons are particularly informative for determining the cis or trans configuration of the double bond, with larger coupling constants (typically 12-18 Hz) indicating a trans geometry. researchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms and provides insights into their hybridization and electronic environment. The spectrum of Benzeneethanamine, 4-(2-phenylethenyl)- would be expected to show signals for the aromatic carbons, the olefinic carbons of the double bond, and the aliphatic carbons of the ethylamine side chain.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assembling the molecular structure. A COSY spectrum would reveal proton-proton coupling networks, allowing for the assignment of protons within the same spin system, such as the ethylamine chain and the individual aromatic rings. An HSQC spectrum correlates directly bonded proton and carbon atoms, facilitating the assignment of the ¹³C spectrum. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range correlations between protons and carbons, providing crucial information for connecting the different structural fragments of the molecule.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons7.0 - 7.6125 - 140
Vinylic Protons6.9 - 7.2126 - 130
CH₂ (Benzylic)~2.9~39
CH₂ (Amino)~2.8~42

Note: These are predicted values based on the analysis of similar stilbene and phenethylamine (B48288) structures and may vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties. acs.org

Infrared (IR) Spectroscopy: The IR spectrum of Benzeneethanamine, 4-(2-phenylethenyl)- would exhibit characteristic absorption bands corresponding to its various functional groups. Key expected vibrations include N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and the aliphatic chain (around 2850-2960 cm⁻¹), C=C stretching of the aromatic rings and the alkene (around 1450-1650 cm⁻¹), and the C-N stretching of the amine (around 1020-1250 cm⁻¹). The out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region can provide information about the substitution patterns of the benzene (B151609) rings. For a trans-stilbene (B89595) moiety, a characteristic out-of-plane C-H wagging vibration is typically observed around 965 cm⁻¹. cdnsciencepub.comnist.gov

Raman Spectroscopy: Raman spectroscopy, which is particularly sensitive to non-polar bonds, complements IR spectroscopy. For Benzeneethanamine, 4-(2-phenylethenyl)-, strong Raman scattering would be expected for the C=C stretching of the stilbene double bond and the symmetric breathing modes of the aromatic rings. aip.org This makes Raman an excellent tool for studying the carbon skeleton of the molecule.

Interactive Data Table: Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Amine (N-H)Stretching3300 - 3400
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 2960
Aromatic/Alkene C=CStretching1450 - 1650
trans-Alkene C-HOut-of-plane bend~965
C-NStretching1020 - 1250

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

For Benzeneethanamine, 4-(2-phenylethenyl)-, high-resolution mass spectrometry (HRMS) would be used to determine its accurate molecular weight and, consequently, its elemental composition. The fragmentation pattern observed in the mass spectrum, typically generated by electron ionization (EI) or electrospray ionization (ESI), offers valuable structural information. researchgate.net

Chromatographic Separation and Detection Methods in Complex Mixtures

Chromatographic techniques are essential for the separation of Benzeneethanamine, 4-(2-phenylethenyl)- from complex mixtures, as well as for its quantification and the determination of its isomeric purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomeric Ratio Determination

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. researchgate.net For the analysis of Benzeneethanamine, 4-(2-phenylethenyl)-, reversed-phase HPLC with a C18 column would be a suitable starting point. A mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a pH modifier to ensure the amine is in a consistent protonation state, would likely provide good separation. nih.gov

A key application of HPLC in the analysis of this compound would be the separation and quantification of its cis and trans isomers. researchgate.net Due to the differences in their three-dimensional structures, the two isomers will likely have different retention times on the HPLC column, allowing for their individual quantification. UV detection would be highly effective, as the stilbene chromophore exhibits strong UV absorbance. nih.gov

Gas Chromatography (GC) for Volatile Derivatives and Reaction Monitoring

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While Benzeneethanamine, 4-(2-phenylethenyl)- itself may have limited volatility due to the presence of the primary amine group, it can be readily analyzed by GC after derivatization. maps.org

Derivatization with reagents such as trifluoroacetic anhydride (B1165640) (TFA) or pentafluorobenzenesulfonyl chloride converts the polar amine group into a less polar, more volatile derivative, improving its chromatographic behavior. maps.orgnih.gov This approach allows for the sensitive detection and quantification of the compound. GC coupled with a mass spectrometer (GC-MS) provides a powerful tool for both separation and identification, as the mass spectrum of the derivatized compound can be used for confirmation. maps.org GC is also a valuable technique for monitoring the progress of reactions involving this compound, allowing for the assessment of reactant consumption and product formation over time.

Advanced hyphenated techniques (e.g., GC-MS, LC-MS, LC-NMR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like phenethylamine derivatives. scispace.com In GC-MS, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase of a capillary column. As components elute from the column, they are ionized and fragmented, and the resulting mass-to-charge ratio of the fragments is measured by the mass spectrometer. This provides a unique fragmentation pattern, or "fingerprint," for the compound. For phenethylamines, derivatization is sometimes employed to improve volatility and chromatographic behavior. scispace.com The mass spectra of acetyl and trifluoroacetyl derivatives of amphetamines show characteristic cleavages between the carbons of the side chain and the carbon-nitrogen bond. scispace.com

Interactive Table: Typical Parameters for GC-MS Analysis of Phenethylamine Derivatives

ParameterTypical SettingPurpose
Column Capillary column (e.g., Phenyl-Hexyl)Separates components of the mixture.
Carrier Gas HeliumTransports the sample through the column.
Injection Mode Split/SplitlessIntroduces a small, precise amount of sample.
Temperature Program Ramped oven temperatureOptimizes separation of compounds with different boiling points.
Ionization Mode Electron Ionization (EI)Fragments the molecule to produce a characteristic mass spectrum.
Analyzer Quadrupole or Time-of-Flight (TOF)Separates ions based on their mass-to-charge ratio.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a tandem mass spectrometry (MS/MS) configuration, is the method of choice. fda.gov.tw LC-MS offers superior sensitivity and selectivity, making it a powerful tool in forensic and pharmaceutical analysis. fda.gov.twnih.gov The compound is first separated via high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI). nih.govresearchgate.net ESI allows the molecule to be ionized with minimal fragmentation, preserving the molecular ion. In MS/MS, this molecular ion is then selected and fragmented to produce secondary fragment ions, providing a high degree of structural confirmation and enabling sensitive quantification. nih.govnih.gov This technique is widely used for screening and quantifying a broad range of phenethylamines in various biological and chemical matrices. fda.gov.tw

Interactive Table: Typical Parameters for LC-MS/MS Analysis of Phenethylamines

ParameterTypical SettingPurpose
Column Reversed-phase (e.g., C18)Separates compounds based on hydrophobicity. nih.gov
Mobile Phase Acetonitrile/Water with formic acid or ammonium (B1175870) acetateElutes the compounds from the column. fda.gov.twnih.gov
Flow Rate 0.2 - 0.5 mL/minControls the speed of separation and elution. nih.gov
Ionization Source Electrospray Ionization (ESI), Positive ModeGenerates charged molecules for MS analysis. fda.gov.twnih.gov
MS Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification. fda.gov.tw
Collision Gas Argon or NitrogenInduces fragmentation of the precursor ion in the collision cell.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR)

While MS provides information on the mass and fragmentation of a molecule, Nuclear Magnetic Resonance (NMR) spectroscopy gives detailed information about the connectivity and spatial arrangement of atoms. nih.gov The hyphenation of LC with NMR (LC-NMR) allows for the direct, unambiguous structural elucidation of components within a complex mixture without the need for prior isolation. researchgate.net This is particularly valuable for identifying unknown impurities or metabolites. globalresearchonline.net

Several LC-NMR operational modes exist to balance chromatographic resolution with the inherent low sensitivity of NMR: mdpi.com

On-flow (Continuous) Mode: The eluent from the LC flows continuously through the NMR probe. globalresearchonline.net This mode is useful for obtaining a quick overview of major components but is limited by low sensitivity. globalresearchonline.net

Stopped-Flow Mode: The chromatographic flow is halted when a peak of interest is in the NMR flow cell, allowing for longer acquisition times and the collection of more complex data, including 2D NMR spectra. mdpi.com This significantly improves the signal-to-noise ratio. mdpi.com

Loop Collection/Solid-Phase Extraction (LC-SPE-NMR): Peaks of interest are collected in storage loops or trapped on solid-phase extraction (SPE) cartridges. nih.govresearchgate.net The trapped analytes can then be eluted with a deuterated solvent into the NMR spectrometer. researchgate.net This method allows for concentrating the sample, enabling the acquisition of high-quality 2D NMR data even for minor components. researchgate.net

Interactive Table: Comparison of LC-NMR Modes

ModePrincipleAdvantagesDisadvantages
On-Flow Continuous flow of LC eluent through the NMR probe. globalresearchonline.netFast overview of major components.Low sensitivity, limited to 1D experiments. globalresearchonline.net
Stopped-Flow Flow is stopped when the analyte is in the NMR cell. Improved sensitivity; allows for 2D NMR. Time-consuming; potential for peak broadening. nih.gov
LC-SPE-NMR Analyte is trapped on an SPE cartridge post-column. researchgate.netSignificant sensitivity enhancement; high-quality 2D data. researchgate.netMore complex setup; potential for analyte loss during trapping/elution. nih.gov

X-ray Crystallography for Solid-State Structure Determination (if available for related compounds)

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a compound in its solid state. This technique provides unequivocal information on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and stereochemistry.

Interactive Table: Example Crystallographic Data for a Related Stilbene Derivative

ParameterValueDescription
Compound (E)-2-hydroxy-3,3',4'-trimethoxystilbeneA structurally related stilbene. researchgate.net
Crystal System MonoclinicDescribes the symmetry of the unit cell. researchgate.net
Space Group P21/cDefines the specific symmetry elements within the crystal. researchgate.net
Unit Cell Dimensions a = 17.308 Å, b = 5.823 Å, c = 30.353 Å, β = 99.71°The dimensions of the repeating unit of the crystal lattice. researchgate.net
Torsion Angle 11.7° from trans conformationDescribes the twist between the two phenyl rings of the stilbene core. researchgate.net
Inter-ring Angle 8.90°The angle between the planes of the two aromatic rings. researchgate.net

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable to chiral analogues)

Benzeneethanamine, 4-(2-phenylethenyl)- is an achiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. However, chiral analogues can be readily synthesized, for instance, by introducing a chiral center in the ethylamine side chain or by creating steric hindrance that leads to atropisomerism in the stilbene backbone, resulting in a helical structure. scribd.com For such chiral analogues, chiroptical spectroscopy is essential for determining the stereochemical properties. vanderbilt.edu

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. researchgate.net These methods are highly sensitive to the three-dimensional structure of a molecule and are widely used to determine absolute configuration and enantiomeric excess. nih.gov

Key chiroptical techniques include:

Optical Rotatory Dispersion (ORD): Measures the rotation of plane-polarized light as a function of wavelength. nih.gov

Circular Dichroism (CD): Measures the differential absorption of left- and right-circularly polarized light. nih.gov Electronic CD (ECD) probes electronic transitions, while Vibrational CD (VCD) probes vibrational transitions, providing detailed conformational information. researchgate.netnih.gov

Raman Optical Activity (ROA): Measures the small difference in the intensity of Raman scattering from a chiral molecule using right- and left-circularly polarized incident light. vanderbilt.edu

These techniques are invaluable for characterizing chiral pharmaceuticals and natural products, where the biological activity can be highly dependent on the specific enantiomer. nih.gov

Interactive Table: Chiroptical Spectroscopy Techniques for Chiral Analogues

TechniquePrincipleApplication
Polarimetry Measures the rotation of plane-polarized light at a single wavelength. nih.govRoutine determination of optical purity.
Optical Rotatory Dispersion (ORD) Measures optical rotation as a function of wavelength. nih.govDetermination of absolute configuration.
Electronic Circular Dichroism (ECD) Differential absorption of circularly polarized UV-Vis light. nih.govProbes stereochemistry of chromophores.
Vibrational Circular Dichroism (VCD) Differential absorption of circularly polarized infrared light. nih.govProvides detailed information on absolute configuration and solution-state conformation. nih.gov

Polymer Chemistry Involving Benzeneethanamine, 4 2 Phenylethenyl As a Monomer or Structural Unit

Monomer Design for Polymerization Processes

The design of a monomer is critical for its successful incorporation into a polymer chain and for the final properties of the resulting material. For Benzeneethanamine, 4-(2-phenylethenyl)-, the key structural features are the vinyl group, which is susceptible to polymerization, and the primary amine group, which can influence the polymerization process and impart functionality to the polymer.

A significant consideration in the design and use of amine-functionalized styrenic monomers is the potential for the amine group to interfere with certain polymerization mechanisms, particularly cationic polymerization where the basic amine can neutralize the acidic initiators. Furthermore, the amine group can undergo side reactions. To circumvent these issues, a common strategy is the use of a protecting group for the amine functionality. The tert-butoxycarbonyl (Boc) group is a frequently employed protecting group for the primary amine of analogous monomers like 4-vinylaniline. This protection strategy prevents unwanted side reactions and allows for a wider range of polymerization techniques to be utilized. Following polymerization, the protecting group can be removed to regenerate the primary amine, yielding a functional polymer.

Another aspect of monomer design involves the synthesis of derivatives. For instance, N,N-dimethyl-4-vinylaniline, a derivative of 4-vinylaniline, has been synthesized and studied. The modification of the amine group can alter the monomer's reactivity and the properties of the resulting polymer. Similarly, derivatives of Benzeneethanamine, 4-(2-phenylethenyl)- could be envisioned to fine-tune its polymerization behavior and the characteristics of the final polymer.

Polymerization Kinetics and Mechanisms

The polymerization of styrenic monomers can proceed through various mechanisms, including radical and controlled polymerization techniques. The kinetics and mechanisms of the polymerization of Benzeneethanamine, 4-(2-phenylethenyl)- can be inferred from studies on related aminostyrene monomers.

Free-radical polymerization is a common and versatile method for polymerizing vinyl monomers. It is anticipated that Benzeneethanamine, 4-(2-phenylethenyl)- would undergo radical polymerization, initiated by thermal or photochemical decomposition of a radical initiator like azobisisobutyronitrile (AIBN).

Studies on the radical polymerization of 4-aminostyrene have demonstrated its feasibility. However, the presence of the amine group can influence the reaction kinetics. For example, it has been noted that in the case of p-aminostyrene (PAS), oligomerization can occur under certain acidic conditions, leading to low molecular weight products with different structural units in the backbone. This highlights the importance of carefully controlling the reaction conditions during the radical polymerization of amine-containing styrenic monomers.

Controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Nitroxide-Mediated Polymerization (NMP), offer precise control over molecular weight, molecular weight distribution, and polymer architecture. These methods are highly desirable for the synthesis of well-defined functional polymers.

The application of controlled polymerization to aminostyrene derivatives has been explored. For instance, well-defined poly(4-aminostyrene) has been synthesized via anionic living polymerization of the N,N-bis(trimethylsilyl)-protected monomer. RAFT polymerization has also been successfully employed for the synthesis of polystyrene derivatives with amino acid side groups, demonstrating the compatibility of this technique with amine functionalities (when protected or in a suitable form). Given these precedents, it is highly probable that controlled polymerization of a protected form of Benzeneethanamine, 4-(2-phenylethenyl)- could be achieved, enabling the synthesis of polymers with predictable characteristics.

The choice of initiator or catalyst is crucial for a successful polymerization. For the radical polymerization of Benzeneethanamine, 4-(2-phenylethenyl)-, conventional initiators like AIBN would likely be effective. In the context of controlled polymerization, the selection of the appropriate RAFT agent or nitroxide mediator would be critical. For example, in the RAFT polymerization of fluorine-containing styrene (B11656) derivatives, various chain transfer agents (CTAs) have been investigated to achieve controlled polymerization.

For potential anionic polymerization, initiators such as n-butyllithium are commonly used for styrenic monomers. However, the acidic proton of the primary amine in Benzeneethanamine, 4-(2-phenylethenyl)- would need to be protected to prevent reaction with the anionic initiator.

Synthesis of Novel Polymer Architectures Incorporating Benzeneethanamine, 4-(2-phenylethenyl)-

The incorporation of functional monomers like Benzeneethanamine, 4-(2-phenylethenyl)- into different polymer architectures, such as copolymers and block copolymers, can lead to materials with enhanced or novel properties.

Copolymerization of Benzeneethanamine, 4-(2-phenylethenyl)- with other vinyl monomers, such as styrene or methyl methacrylate, would be a straightforward approach to tailor the properties of the resulting polymer. Studies on the copolymerization of 4-aminostyrene with monomers like 4-nitrostyrene (B89597) and 2,4-dinitrostyrene (B14738539) have shown that block copolymers can be successfully prepared. The reactivity ratios of the comonomers would determine the distribution of the monomer units in the copolymer chain.

The synthesis of block copolymers offers the ability to combine distinct polymer segments with different properties into a single macromolecule. For example, a block copolymer containing a poly(Benzeneethanamine, 4-(2-phenylethenyl)-) segment would possess reactive amine groups in one block, which could be used for further functionalization or to impart specific properties like pH-responsiveness or adhesiveness. The synthesis of such block copolymers would likely be achieved using controlled polymerization techniques, where one monomer is polymerized first to create a macroinitiator for the polymerization of the second monomer.

The following table summarizes kinetic data from a study on the copolymerization of the analogous monomer 4-aminostyrene (4-AS) with 4-nitrostyrene (4-NS) and 2,4-dinitrostyrene (2,4-DNS), which can provide an indication of the potential reactivity in similar systems.

Copolymerization SystemRate Constant (k) (s⁻¹)Half-life (t₁/₂) (s)Activation Energy (Ea) (kJ/mol)Enthalpy of Activation (ΔH) (kJ/mol)Entropy of Activation (ΔS) (J mol⁻¹ deg⁻¹)
4-AS with 4-NS3.01 x 10⁻³230.2359.3156.79-102.55
4-AS with 2,4-DNS1.47 x 10⁻³471.4367.4364.9-100.41

Supramolecular Polymers

Supramolecular polymers are formed through non-covalent interactions, such as hydrogen bonding and π-π stacking. The molecular structure of Benzeneethanamine, 4-(2-phenylethenyl)- is well-suited for forming such assemblies.

Chemical Interactions:

Hydrogen Bonding: The primary amine group (-NH2) on the ethylamine (B1201723) side chain can act as a hydrogen bond donor, while the nitrogen atom itself can be a hydrogen bond acceptor. This allows for the formation of directional, intermolecular hydrogen bonds, a key driving force in the self-assembly of supramolecular chains.

π-π Stacking: The two phenyl rings of the stilbene (B7821643) core are electron-rich π-systems. These aromatic rings can interact with each other through π-π stacking, where the planes of the rings align, contributing to the stability of the supramolecular structure.

Photo-controlled Assembly/Disassembly: A significant feature of stilbene-containing molecules is their ability to undergo reversible trans-cis photoisomerization upon irradiation with UV light. nih.govnih.gov The trans isomer is planar, which favors extended chain formation through efficient π-π stacking. In contrast, the cis isomer has a bent, non-planar geometry that disrupts this stacking, leading to the disassembly of the supramolecular polymer. This light-triggered change in molecular geometry allows for external control over the formation and dissociation of the polymer chains. nih.govnih.gov For instance, studies on stiff-stilbene units functionalized with ureidopyrimidone (B8570159) (UPy) have shown that the linear E-isomer readily forms supramolecular polymers, while the bent Z-isomer favors the formation of smaller, discrete structures. nih.gov Irradiation can be used to switch between these states, reversibly forming and breaking the polymer network. nih.gov

Interaction TypeParticipating GroupRole in Supramolecular Assembly
Hydrogen BondingPrimary Amine (-NH2)Directional, intermolecular linkage
π-π StackingPhenyl Rings (Stilbene)Stabilization of polymer chain
PhotoisomerizationC=C Double Bond (Stilbene)Reversible control of assembly/disassembly

Cross-linking Chemistry and Network Formation

The stilbene moiety within Benzeneethanamine, 4-(2-phenylethenyl)- is a photo-active chromophore that can be utilized for cross-linking polymer chains to form robust networks. This process is typically initiated by UV irradiation.

The primary mechanism for cross-linking in stilbene-containing polymers is a [2π+2π] cycloaddition reaction. znaturforsch.comresearchgate.net Upon absorption of UV light, the double bond of the stilbene unit in an excited state can react with a double bond from a neighboring polymer chain. This reaction forms a cyclobutane (B1203170) ring, creating a covalent link between the two chains. researchgate.net The formation of multiple such links leads to a three-dimensional polymer network.

Key aspects of this process include:

Insolubility: The resulting cross-linked material is typically insoluble in organic solvents, a characteristic feature of network polymers. znaturforsch.comresearchgate.net

Application as Photoresists: This photo-induced cross-linking forms the basis for negative photoresists, where the irradiated regions become insoluble and remain after development. znaturforsch.com

Reaction Conditions: The cross-linking reaction is an irreversible photoreaction that occurs efficiently in polymer films or the solid state, whereas in solution, competing reactions like E/Z isomerization may dominate. researchgate.net

The rate and efficiency of cross-linking can be influenced by the concentration of stilbene units within the polymer and their mobility. researchgate.net

Cross-linking MechanismInitiatorResulting LinkageKey Feature
[2π+2π] PhotocycloadditionUV LightCyclobutane RingForms an insoluble, stable network

In addition to photocrosslinking, the primary amine group could potentially be used for chemical cross-linking by reacting it with difunctional reagents like diisocyanates or diepoxides, although this is a more conventional approach and lacks the stimuli-responsive nature of photocrosslinking.

Post-Polymerization Modification of Benzeneethanamine, 4-(2-phenylethenyl)- Containing Polymers

Post-polymerization modification is a powerful strategy for introducing diverse functionalities into a polymer after its initial synthesis. nih.govsemanticscholar.org If Benzeneethanamine, 4-(2-phenylethenyl)- were incorporated into a polymer, leaving its primary amine group pendant, this group would serve as a versatile handle for a wide range of chemical transformations. bibliotekanauki.plresearchgate.net

This approach allows for the creation of a library of functional polymers from a single precursor polymer, where properties can be fine-tuned without altering the polymer backbone or molecular weight distribution. semanticscholar.org

Potential Modification Reactions:

Acylation: The primary amine can readily react with acyl chlorides or acid anhydrides to form amide linkages. This could be used to attach a variety of functional groups, including alkyl chains to modify solubility, or electroactive moieties.

Alkylation: Reaction with alkyl halides would lead to the formation of secondary or tertiary amines, altering the basicity and hydrogen-bonding capability of the side chain.

Reaction with Isocyanates: Isocyanates react with primary amines to form urea (B33335) derivatives, introducing groups that can significantly alter intermolecular interactions through strong hydrogen bonding.

"Click" Chemistry: The amine group could be modified to introduce an azide (B81097) or alkyne, enabling subsequent functionalization via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These "click" reactions are highly efficient and orthogonal to many other functional groups, making them ideal for complex modifications. nih.gov

Reagent ClassResulting Functional GroupPotential Application
Acyl Chlorides / AnhydridesAmideAttachment of functional side chains
Alkyl HalidesSecondary/Tertiary AmineModification of basicity and polarity
IsocyanatesUreaEnhancing intermolecular interactions
Azides / AlkynesTriazole (via "Click" Chemistry)Introduction of complex functionalities

The stilbene unit itself is generally stable under the conditions used for these modifications, allowing for the retention of its photo-responsive properties in the final functionalized polymer.

Future Directions in Benzeneethanamine, 4 2 Phenylethenyl Chemical Research

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The pursuit of green and efficient chemical processes is a central theme in modern synthetic chemistry. Future research on Benzeneethanamine, 4-(2-phenylethenyl)- is expected to focus on developing synthetic routes that are not only high-yielding but also environmentally benign and economically viable.

Traditional methods for stilbene (B7821643) synthesis, such as the Wittig reaction, Perkin condensation, and Heck coupling, often involve stoichiometric reagents, harsh reaction conditions, and the generation of significant waste. nih.govnih.gov To address these limitations, researchers are exploring more sustainable alternatives. One promising avenue is the adoption of continuous flow chemistry . nih.govbeilstein-journals.orgresearchgate.net Flow reactors offer superior heat and mass transfer, enabling reactions to be performed under safer conditions with shorter reaction times and often leading to cleaner reaction profiles and higher yields. polimi.it For instance, the photocyclization of stilbene derivatives has been successfully demonstrated in a continuous flow setup, suggesting the potential for adapting such methodologies to the synthesis of 4-aminostilbene (B1224771) with improved efficiency and scalability. nih.govbeilstein-journals.org

Synthetic ApproachPotential AdvantagesKey Research Focus
Continuous Flow Synthesis Enhanced safety, improved heat/mass transfer, shorter reaction times, scalability. nih.govbeilstein-journals.orgpolimi.itOptimization of reactor design and reaction parameters for 4-aminostilbene synthesis.
Green Solvents Reduced environmental impact and toxicity. researchgate.netExploration of NADESs and other benign solvent systems for stilbene-forming reactions.
Sustainable Catalysis Minimized waste, catalyst recyclability, lower environmental footprint. beilstein-journals.orgnih.govresearchgate.netDevelopment of efficient organocatalysts and recyclable metal catalysts.

Exploration of Underutilized Reactivity Modes for Chemical Transformations

The reactivity of Benzeneethanamine, 4-(2-phenylethenyl)- is largely dictated by the amino group, the stilbene double bond, and the aromatic rings. While its use as a scaffold in which these moieties remain intact is well-established, future research will likely delve into less common reaction pathways to generate novel molecular architectures.

The photochemical reactivity of the stilbene core presents a particularly rich area for exploration. Stilbenes are known to undergo photocyclization reactions to form phenanthrenes. nih.govbeilstein-journals.org While this has been explored for various stilbene derivatives, a systematic investigation into the photocyclization of 4-aminostilbene and its derivatives could lead to a range of functionalized phenanthrene-based compounds. Additionally, photochemical [2+2] and [4+2] cycloaddition reactions of the stilbene double bond offer a pathway to complex polycyclic structures. beilstein-journals.orgnih.gov The influence of the amino group on the regio- and stereoselectivity of these reactions is an area ripe for investigation.

Furthermore, the participation of the amino group in unconventional transformations is another promising direction. Beyond its typical nucleophilic character, the amino group can be a handle for directing C-H activation reactions on the aromatic ring or for engaging in novel cyclization cascades. The development of organocatalytic methods that activate the molecule in unique ways could also unlock new reaction pathways. beilstein-journals.orgnih.govresearchgate.net

Reactivity ModePotential ProductsResearch Focus
Photocyclization Phenanthrene derivatives. nih.govbeilstein-journals.orgSystematic study of the photocyclization of 4-aminostilbene and its derivatives.
Photochemical Cycloadditions Complex polycyclic scaffolds. beilstein-journals.orgnih.govInvestigation of [2+2] and [4+2] cycloadditions and the influence of the amino group.
Novel Amino Group Reactivity Functionalized aromatics, novel heterocycles.Exploration of C-H activation and organocatalytic transformations involving the amino group.

Integration of Advanced Computational Methods in Reaction Discovery and Optimization

Computational chemistry is becoming an indispensable tool in modern chemical research. In the context of Benzeneethanamine, 4-(2-phenylethenyl)-, advanced computational methods are expected to play a pivotal role in accelerating the discovery of new reactions and optimizing existing synthetic protocols.

Density Functional Theory (DFT) calculations can provide deep mechanistic insights into reaction pathways, helping researchers to understand the factors that control reactivity and selectivity. nih.govresearchgate.netresearchgate.net For example, DFT can be used to model the transition states of key steps in the synthesis of 4-aminostilbene, guiding the design of more efficient catalysts or the selection of optimal reaction conditions. nih.govresearchgate.net By understanding the electronic structure of the molecule and its reaction intermediates, it may be possible to predict and rationalize its behavior in various chemical transformations. researchgate.net

Computational MethodApplication in 4-Aminostilbene ResearchPotential Impact
Density Functional Theory (DFT) Mechanistic studies of synthesis and reactivity. nih.govresearchgate.netresearchgate.netRational design of catalysts and optimization of reaction conditions.
Machine Learning (ML) Prediction of reaction yields and optimization of synthetic protocols. beilstein-journals.orgnih.govethz.chrjptonline.orgai-dd.euAccelerated discovery and development of new reactions and synthetic routes.

Designing Complex Molecular Systems Incorporating the Compound as a Building Block

The unique structure of Benzeneethanamine, 4-(2-phenylethenyl)-, with its rigid stilbene core and reactive amino group, makes it an attractive building block for the construction of complex and functional molecular systems. Future research will likely see its incorporation into a diverse array of supramolecular architectures and functional materials.

One area of significant interest is the use of 4-aminostilbene and its derivatives as linkers in metal-organic frameworks (MOFs) . rsc.orgnih.govnih.govuniversityofgalway.iemdpi.com The rigid nature of the stilbene unit can lead to the formation of porous materials with well-defined structures and high surface areas. rsc.orgnih.govuniversityofgalway.ie The amino group can be used to further functionalize the MOF post-synthetically or to modulate its properties, such as its affinity for certain guest molecules. nih.govnih.gov Stilbene-based MOFs have potential applications in gas storage, separation, and catalysis. universityofgalway.iemdpi.com

Another exciting direction is the synthesis of dendrimers and other macromolecular architectures containing the 4-aminostilbene moiety. nih.govmdpi.comchemrxiv.orgnih.govresearchgate.net The stilbene unit can impart desirable photophysical properties, such as fluorescence, to these macromolecules, making them suitable for applications in sensing, imaging, and light-emitting devices. researchgate.net The amino group provides a convenient point for attaching the stilbene unit to the dendritic scaffold. nih.govmdpi.comchemrxiv.orgnih.gov

Furthermore, the principles of self-assembly can be applied to 4-aminostilbene derivatives to create a variety of ordered nanostructures. nih.govnih.govresearchgate.net By carefully designing the molecule with appropriate functional groups, it is possible to program its assembly into specific architectures, such as nanofibers, vesicles, or gels. nih.gov These self-assembled materials could find applications in areas such as drug delivery and tissue engineering.

Molecular SystemRole of 4-AminostilbenePotential Applications
Metal-Organic Frameworks (MOFs) Rigid organic linker. rsc.orgnih.govnih.govuniversityofgalway.iemdpi.comGas storage, separation, catalysis. universityofgalway.iemdpi.com
Dendrimers Fluorescent core or peripheral unit. nih.govmdpi.comchemrxiv.orgnih.govresearchgate.netSensing, imaging, light-emitting devices. researchgate.net
Self-Assembled Systems Molecular building block for nanostructures. nih.govnih.govresearchgate.netDrug delivery, tissue engineering. nih.gov

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